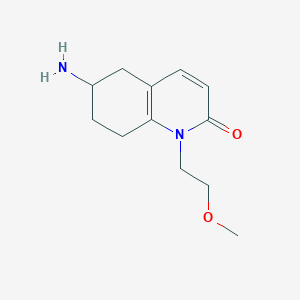![molecular formula C12H20N2O3 B8107970 4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107970.png)
4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[56]dodecan-3-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups and overall molecular composition.
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic structures and are used in various chemical and biological applications.
Uniqueness
4-(Cyclopropylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one is unique due to its specific combination of functional groups and spirocyclic framework.
Properties
IUPAC Name |
4-(cyclopropylmethyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11-6-17-12(7-13-3-4-16-9-12)8-14(11)5-10-1-2-10/h10,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCLJQAALQBFRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC3(CNCCOC3)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethoxy-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8107894.png)
![N-(6-Azaspiro[2.5]octan-1-ylmethyl)methanesulfonamide](/img/structure/B8107901.png)
![3-(1H-Imidazol-1-yl)-1-oxa-7-azaspiro[4.5]decane](/img/structure/B8107903.png)
![9-Isobutyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane](/img/structure/B8107912.png)
![rel-(3aR,8R,8aR)-N,N-dimethyl-1,2,3,3a,8,8a-hexahydroindeno[2,1-c]pyrrol-8-amine](/img/structure/B8107913.png)
![2-Methyl-4-((2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepin-1-yl)methyl)thiazole](/img/structure/B8107920.png)
![(3aR,6aS)-5-phenyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one](/img/structure/B8107921.png)
![1-Methyl-4-(1-methyl-1H-pyrazol-4-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B8107924.png)
![2-(Pyridin-3-ylmethyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8107937.png)

![4-Phenyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107950.png)
![2-(Cyclopropylmethyl)-3-phenyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B8107967.png)
![4-Ethyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one](/img/structure/B8107972.png)
![rel-(3aS,4R,5R,6aR)-5-fluorooctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8107980.png)
